molecular formula C15H10O4 B14652982 5,5-Diphenyl-1,3-dioxolane-2,4-dione CAS No. 49598-97-2

5,5-Diphenyl-1,3-dioxolane-2,4-dione

Cat. No.: B14652982
CAS No.: 49598-97-2
M. Wt: 254.24 g/mol
InChI Key: XBUKFTSRZQXXNI-UHFFFAOYSA-N
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Description

5,5-Diphenyl-1,3-dioxolane-2,4-dione is a five-membered heterocyclic compound featuring a dioxolane ring (two oxygen atoms at positions 1 and 3) with two ketone groups at positions 2 and 4.

Properties

CAS No.

49598-97-2

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

5,5-diphenyl-1,3-dioxolane-2,4-dione

InChI

InChI=1S/C15H10O4/c16-13-15(19-14(17)18-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

XBUKFTSRZQXXNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)OC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Diphenyl-1,3-dioxolane-2,4-dione can be synthesized through the acetalization of benzil with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. The reaction can be represented as follows:

Benzil+Ethylene GlycolAcid CatalystThis compound+Water\text{Benzil} + \text{Ethylene Glycol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Benzil+Ethylene GlycolAcid Catalyst​this compound+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5,5-Diphenyl-1,3-dioxolane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 5,5-Diphenyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5,5-Diphenyl-1,3-dioxolane-2,4-dione:

Compound Name Molecular Formula Molecular Weight Ring Type Key Features Applications/Properties References
5,5-Dimethyl-1,3-dioxolane-2,4-dione C₅H₆O₄ 130.10 g/mol Dioxolane-dione Methyl substituents at 5,5-positions; stable under photodecarboxylation. Used in polymer synthesis via thermolysis; forms α-lactone intermediates.
5,5-Diphenylimidazolidine-2,4-dione C₁₅H₁₂N₂O₂ 252.27 g/mol Imidazolidine-dione Nitrogen atoms at positions 1 and 3; phenyl groups at 5,5-positions. Antimicrobial, anticonvulsant (e.g., Phenytoin analogs); FAAH inhibitor templates.
5,5-Diphenyl-1,3-dioxolan-4-one C₁₅H₁₂O₃ 240.26 g/mol Dioxolane (monoketone) Single ketone at position 4; phenyl groups at 5,5-positions. Requires spectral data revision (NIST library mismatch); synthetic intermediate.
5,5-Dimethyloxazolidine-2,4-dione C₅H₇NO₃ 129.12 g/mol Oxazolidine-dione Nitrogen at position 3; methyl groups at 5,5-positions. Anticonvulsant (Dimethadione); metabolic intermediate in pharmaceuticals.

Analytical Challenges

  • Spectral Data : The NIST library mismatch for 5,5-Diphenyl-1,3-dioxolan-4-one underscores the need for rigorous spectral validation, particularly for compounds with subtle structural variations .
  • Safety Profiles : Related compounds (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane) require careful handling due to undefined toxicity, suggesting similar precautions for the diphenyl-dioxolane-dione .

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